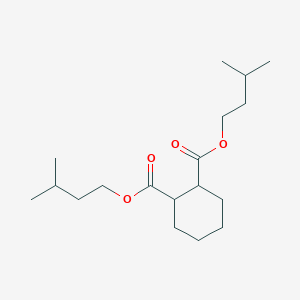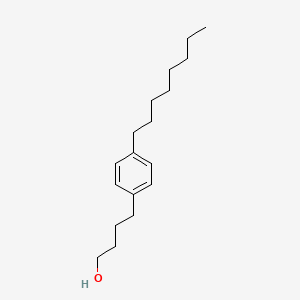
Benzenebutanol, 4-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanol, 4-octyl- typically involves the alkylation of benzenebutanol with an octyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzenebutanol is replaced by the octyl group.
Industrial Production Methods
Industrial production of Benzenebutanol, 4-octyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenebutanol, 4-octyl- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: The major products include 4-octylbenzaldehyde and 4-octylbenzoic acid.
Reduction: The major product is 4-octylbenzene.
Substitution: The products depend on the substituent introduced, such as 4-octylbenzyl chloride or 4-octylbenzyl bromide.
Wissenschaftliche Forschungsanwendungen
Benzenebutanol, 4-octyl- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for various functionalized compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of Benzenebutanol, 4-octyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The octyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, including signal transduction and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenebutanol: Lacks the octyl group, resulting in different physical and chemical properties.
4-Phenylbutanol: Similar structure but without the octyl substitution.
Octylphenol: Contains an octyl group but differs in the position and nature of the functional groups.
Uniqueness
Benzenebutanol, 4-octyl- is unique due to its combination of a benzene ring, a butanol chain, and an octyl group. This structure imparts distinct amphiphilic properties, making it valuable in applications requiring both hydrophilic and hydrophobic interactions.
Eigenschaften
CAS-Nummer |
183129-84-2 |
|---|---|
Molekularformel |
C18H30O |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
4-(4-octylphenyl)butan-1-ol |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-10-17-12-14-18(15-13-17)11-8-9-16-19/h12-15,19H,2-11,16H2,1H3 |
InChI-Schlüssel |
ZJGQRVYTDBNPQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


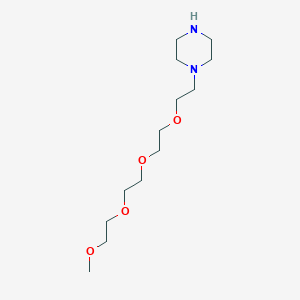
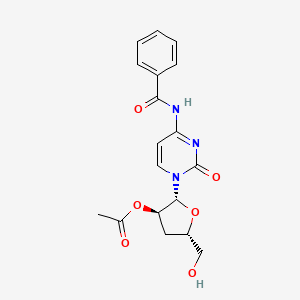
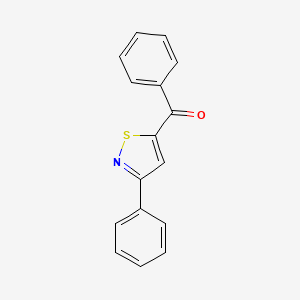
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)

![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
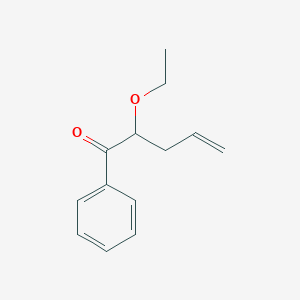
![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
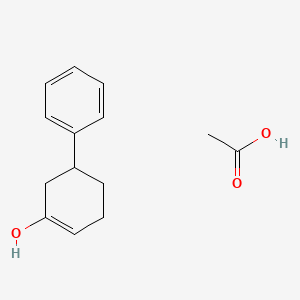
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)
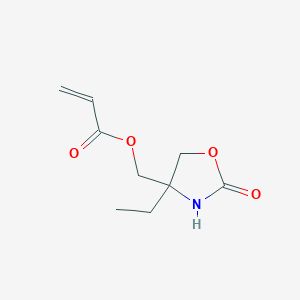
![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)
